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(4-Benzylmorpholin-2-yl)(morpholino)methanone
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Overview
Description
4-Benzyl-2-(morpholine-4-carbonyl)morpholine is a compound that belongs to the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . This compound features a morpholine ring substituted with a benzyl group and a morpholine-4-carbonyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 4-benzyl-2-(morpholine-4-carbonyl)morpholine can be achieved through several synthetic routes. One common method involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the efficient production of substituted morpholines under mild reaction conditions. Industrial production methods often utilize solid-phase synthesis and transition metal catalysis to achieve high yields and purity .
Chemical Reactions Analysis
4-Benzyl-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TEMPO and BIAB, leading to the formation of β-Morph-AAs.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Scientific Research Applications
4-Benzyl-2-(morpholine-4-carbonyl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
4-Benzyl-2-(morpholine-4-carbonyl)morpholine can be compared with other morpholine derivatives, such as:
Reboxetine: An antidepressant that also contains a morpholine ring.
Moclobemide: Another antidepressant with a similar structure.
Emorfazone: An antipyretic and analgesic compound.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(4-benzylmorpholin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-7-9-20-10-8-18)15-13-17(6-11-21-15)12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
InChI Key |
ZLHAOFGCXWTXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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